3-(2-Fluoropropan-2-yl)isoxazol-5-amine

Vue d'ensemble

Description

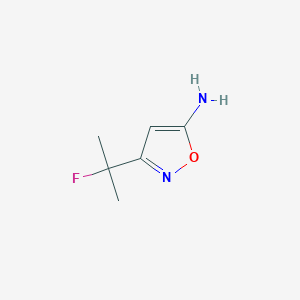

3-(2-Fluoropropan-2-yl)isoxazol-5-amine is a chemical compound with the molecular formula C6H9FN2O. It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of a fluorinated isopropyl group attached to the isoxazole ring, which imparts unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoropropan-2-yl)isoxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoropropan-2-ylamine with a suitable isoxazole precursor in the presence of a cyclizing agent . The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production . The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Fluoropropan-2-yl)isoxazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or organolithium compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Applications De Recherche Scientifique

3-(2-Fluoropropan-2-yl)isoxazol-5-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-(2-Fluoropropan-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets. The fluorinated isopropyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(2-Fluoropropan-2-yl)isoxazol-3-amine: Similar in structure but differs in the position of the fluorinated isopropyl group.

([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine: Contains a chlorinated phenyl group instead of a fluorinated isopropyl group.

Uniqueness

3-(2-Fluoropropan-2-yl)isoxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorinated isopropyl group enhances its stability and reactivity compared to other isoxazole derivatives .

Activité Biologique

3-(2-Fluoropropan-2-yl)isoxazol-5-amine is a synthetic compound belonging to the isoxazole class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a fluorinated propyl group attached to an isoxazole ring, which is known for its diverse biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. Research indicates that compounds within the isoxazole class can act as inhibitors of various enzymes and receptors, modulating cellular pathways associated with inflammation and immune responses .

- Inhibition of RORγt : A significant body of research has focused on the inhibition of the nuclear receptor RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in autoimmune diseases. Compounds similar to this compound have been identified as allosteric inverse agonists of RORγt, showcasing promising activity in reducing IL-17a expression levels in cellular assays .

- Antiviral Properties : Preliminary studies suggest that derivatives of isoxazoles exhibit antiviral activities against several pathogens, including influenza and hepatitis viruses. The specific efficacy of this compound against these viruses remains to be fully elucidated but indicates potential therapeutic applications .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the isoxazole structure influence biological activity. Key findings from recent research include:

| Compound | IC50 (μM) | Comments |

|---|---|---|

| FM26 | <10 | Potent RORγt inverse agonist; low nanomolar potency |

| 3-(2-FP) | TBD | Investigated for potential anti-inflammatory effects |

These studies highlight the importance of substituent groups on the isoxazole ring and their impact on pharmacological properties. The fluorinated propyl group enhances lipophilicity, potentially improving bioavailability and target interaction .

Case Study 1: Inhibition of NEK7 Kinase

A study involving the synthesis and evaluation of various isoxazole derivatives, including this compound, demonstrated significant inhibitory effects on NEK7 kinase. This kinase is implicated in inflammatory responses and cancer progression. The compound exhibited favorable pharmacokinetic properties, suggesting its potential as a therapeutic agent for treating inflammation-related conditions .

Propriétés

IUPAC Name |

3-(2-fluoropropan-2-yl)-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN2O/c1-6(2,7)4-3-5(8)10-9-4/h3H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERBLYWQRHTUCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NOC(=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.